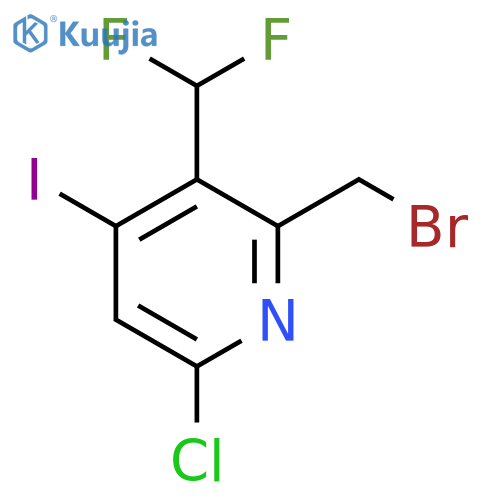Cas no 1806937-76-7 (2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine)

2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine
-
- インチ: 1S/C7H4BrClF2IN/c8-2-4-6(7(10)11)3(12)1-5(9)13-4/h1,7H,2H2
- InChIKey: XLZBDAOSQKTICK-UHFFFAOYSA-N
- SMILES: IC1C=C(N=C(CBr)C=1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 175
- トポロジー分子極性表面積: 12.9
- XLogP3: 3.7
2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029049240-1g |
2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine |
1806937-76-7 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
| Alichem | A029049240-500mg |
2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine |
1806937-76-7 | 97% | 500mg |
$1,581.10 | 2022-03-31 | |
| Alichem | A029049240-250mg |
2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine |
1806937-76-7 | 97% | 250mg |
$998.40 | 2022-03-31 |
2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridineに関する追加情報
Introduction to 2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine (CAS No. 1806937-76-7)
2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, characterized by the presence of bromomethyl, chloro, difluoromethyl, and iodo substituents on a pyridine backbone, make it a valuable intermediate in the synthesis of various bioactive molecules. The compound's molecular formula and CAS number, 1806937-76-7, further underscore its distinct identity and utility in synthetic chemistry.
The pyridine ring is a fundamental scaffold in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The introduction of multiple substituents such as bromomethyl, chloro, difluoromethyl, and iodo enhances the reactivity and functionalization potential of the molecule. This makes 2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine an indispensable building block for the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases, including cancer, inflammation, and infectious disorders. The structural motifs present in 2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine align well with the pharmacophoric requirements of many drug candidates. For instance, the bromomethyl group can be readily converted into other functional groups such as alcohols or amines via nucleophilic substitution reactions, while the chloro and iodo substituents can participate in cross-coupling reactions to introduce additional complexity into the molecular structure.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases. Researchers have leveraged the reactivity of 2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine to develop novel kinase inhibitors with improved selectivity and potency. For example, recent studies have demonstrated that derivatives of this compound can effectively inhibit tyrosine kinases by binding to their active sites and disrupting normal signaling cascades.
The influence of difluoromethyl groups on drug design cannot be overstated. These groups are known to enhance metabolic stability, improve binding affinity, and increase lipophilicity in drug candidates. In the context of 2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine, the presence of this substituent contributes to the overall pharmacokinetic profile of any derivatives synthesized from it. This has led to several innovative approaches in medicinal chemistry where difluoromethylation strategies are employed to optimize drug-like properties.
Moreover, the compound's halogenated nature makes it an attractive candidate for transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, have been extensively used to introduce various functional groups at specific positions on the pyridine ring. These reactions are highly efficient and allow for the construction of complex molecular architectures with precision. The bromomethyl and iodo substituents serve as excellent handles for these transformations, enabling chemists to tailor the structure of their target molecules with remarkable flexibility.
The pharmaceutical industry has also shown interest in using 2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine as a precursor for developing antiviral agents. Viruses rely on host cellular machinery for replication, and inhibiting key viral enzymes or proteins can disrupt their life cycles. Pyridine-based compounds have been explored as inhibitors against viral proteases and polymerases due to their ability to mimic natural substrates or bind to active sites with high affinity. The unique combination of substituents in this compound makes it a promising candidate for designing next-generation antiviral drugs.
In conclusion, 2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine (CAS No. 1806937-76-7) represents a fascinating molecule with broad applications in synthetic chemistry and drug discovery. Its structural features enable diverse functionalization strategies, making it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new biological targets and synthetic methodologies, the importance of this compound is likely to grow even further.
1806937-76-7 (2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine) Related Products
- 2679948-44-6(tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate)
- 2758003-85-7(2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride)
- 1501480-56-3(Sodium 2-oxo-2H-chromene-6-sulfinate)
- 205999-88-8(methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2287331-53-5(1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane)
- 61394-50-1(2-Oxoindoline-5-carbonitrile)
- 619334-28-0(6-(furan-2-yl)pyridine-3-carbonitrile)
- 1897844-28-8(tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate)
- 2137837-44-4(Ethyl 1-(6-formylpyridin-3-yl)piperidine-3-carboxylate)
- 1499232-20-0(methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine)




